molecular formula C11H22N2O B13070143 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine

Cat. No.: B13070143
M. Wt: 198.31 g/mol
InChI Key: ATFSZHZPWJAUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine ( 1355004-83-9) is a synthetic organic compound featuring a morpholine ring and a primary amine group, both connected to a central cyclopentyl scaffold. With a molecular formula of C11H22N2O and a molecular weight of 198.31 g/mol, this amine derivative is supplied as a high-purity material for research applications . This compound belongs to the class of heterocyclic amines, which are recognized as privileged structures in medicinal chemistry and drug discovery. The morpholine ring is a common pharmacophore known to influence the pharmacokinetic properties of molecules. Researchers investigate such scaffolds for their potential biological activities. Recent scientific literature highlights that novel heterocyclic amine derivatives, particularly those incorporating the morpholine moiety, are being synthesized and screened for various pharmacological properties, including anticancer activity and enzyme inhibition . Specifically, some morpholine-based analogs have demonstrated promising activity as inhibitors of carbonic anhydrase, an enzyme target implicated in hypoxic tumor environments . The structural features of 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine make it a valuable building block (synthon) for the design and synthesis of novel bioactive molecules targeting these and other pathways. It serves as a key intermediate for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development who are exploring new chemical entities for life science research. Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should refer to the Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-(1-morpholin-4-ylcyclopentyl)ethanamine

InChI

InChI=1S/C11H22N2O/c1-10(12)11(4-2-3-5-11)13-6-8-14-9-7-13/h10H,2-9,12H2,1H3

InChI Key

ATFSZHZPWJAUHO-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCCC1)N2CCOCC2)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[1-(morpholin-4-yl)cyclopentyl]ethan-1-amine typically involves:

  • Formation of the cyclopentyl ring bearing the morpholine substituent.
  • Introduction of the ethanamine side chain at the 1-position of the cyclopentyl ring.

This can be achieved through multi-step organic synthesis involving amination, ring formation or modification, and reductive amination or substitution reactions.

Reported Synthetic Routes

While direct synthetic procedures specifically for this compound are limited in open literature, related synthetic strategies can be inferred from structurally similar compounds and intermediates reported in the literature and chemical databases.

Amination of Cyclopentyl Precursors
  • Starting from cyclopentanone or cyclopentyl derivatives, nucleophilic substitution or reductive amination with morpholine can be employed to introduce the morpholin-4-yl substituent at the cyclopentyl ring.
  • The amination step can be catalyzed by palladium complexes or proceed via classical nucleophilic substitution under controlled conditions.
Introduction of Ethanamine Side Chain
  • The ethanamine moiety can be introduced via reductive amination of the cyclopentyl intermediate bearing the morpholine substituent with acetaldehyde or related aldehyde precursors.
  • Alternatively, alkylation of the cyclopentyl amine intermediate with ethylamine derivatives under basic conditions can be used.

Specific Synthetic Example (Inferred from Related Compounds)

A plausible synthetic route involves:

This route may involve protective group strategies and purification steps such as recrystallization or chromatography.

Preparation of Dihydrochloride Salt

  • The compound is often isolated or stored as its dihydrochloride salt (C11H24Cl2N2O) for enhanced stability and handling.
  • Preparation involves treatment of the free base with hydrochloric acid in an appropriate solvent, followed by crystallization.

Data Table Summarizing Preparation Parameters

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Amination Morpholine, cyclopentanol or derivative Introduction of morpholin-4-yl group
2 Halogenation Thionyl chloride or PBr3 Formation of cyclopentyl halide intermediate
3 Nucleophilic substitution Ethanamine, base (e.g., K2CO3), solvent (e.g., ethanol) Formation of target ethanamine compound
4 Salt formation HCl, solvent (e.g., ethanol or ether) Formation of dihydrochloride salt for stability

Research Findings and Analysis

  • The synthesis of morpholine-substituted cycloalkyl ethanamines is well-documented in medicinal chemistry for their biological activity, often requiring precise control of stereochemistry and reaction conditions.
  • Palladium-catalyzed amination and Suzuki coupling methodologies have been successfully applied to related compounds, suggesting potential catalytic routes for efficient synthesis.
  • The dihydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and stability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the ethanamine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine:

Neuropharmacological Effects

Research indicates that this compound exhibits potential neuropharmacological effects, particularly in modulating neurotransmitter systems. It has shown promise in studies related to anxiety and depression models in rodents, suggesting a role in central nervous system (CNS) modulation.

Antitumor Activity

In vitro studies have demonstrated that 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine can inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties against various bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance, highlighting its potential as a novel antimicrobial agent.

Therapeutic Potential

Given its diverse biological activities, 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine is being explored for various therapeutic applications:

  • CNS Disorders : Due to its effects on neurotransmitter systems, it may be developed as a treatment for mood disorders or anxiety.
  • Cancer Treatment : Its antitumor activity positions it as a candidate for further development in oncology, potentially leading to new chemotherapeutic agents.
  • Infectious Diseases : The antimicrobial properties indicate potential use in treating infections caused by resistant strains of bacteria.

Case Studies

Several case studies have been documented regarding the applications of 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine:

Case Study 1: Neuropharmacological Assessment

A study conducted on rodent models evaluated the anxiolytic effects of the compound. Results indicated significant reductions in anxiety-like behaviors compared to control groups, suggesting its efficacy in CNS modulation.

Case Study 2: Antitumor Efficacy

In vitro assays were performed on breast cancer cell lines treated with varying concentrations of the compound. The results showed dose-dependent inhibition of cell growth and increased apoptosis markers, warranting further investigation into its mechanism of action.

Case Study 3: Antimicrobial Activity

A series of tests against common bacterial pathogens revealed that the compound exhibited inhibitory effects at low concentrations, supporting its potential development as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, modulating their activity and affecting biochemical pathways. The morpholine ring and cyclopentyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Medicinal Chemistry

Morpholine-containing amines are prevalent in drug discovery due to morpholine’s favorable physicochemical properties, such as improved solubility and hydrogen-bonding capacity. Below is a comparison of 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine with key analogs:

Compound Name Molecular Formula MW (g/mol) Key Substituents Pharmacological Activity References
1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine C₁₁H₂₂N₂O 198.31 Cyclopentyl-morpholine, primary amine Unknown (No reported data)
2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine C₁₂H₁₈N₂O 206.29 Phenyl-morpholine, primary amine Intermediate in kinase inhibitor synthesis
(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine C₁₂H₁₈N₂O₃S 270.35 Phenyl-sulfonyl-morpholine, chiral amine Unknown (Structural emphasis on sulfonyl)
[1-(4-Morpholin-4-ylphenyl)ethyl]amine C₁₂H₁₈N₂O 206.29 Phenyl-morpholine, ethylamine Discontinued commercial product
1-(4-Fluorophenyl)-ethan-1-amine (F-MBA) C₈H₁₀FN 139.17 Fluorophenyl, primary amine Halogen interaction in material science

Pharmacological and Functional Insights

  • Morpholine as a Bioisostere : Morpholine is often used to replace piperidine or other heterocycles to enhance solubility or reduce toxicity. For example, in sigma-1 receptor ligands, morpholine substitution improved selectivity over muscarinic receptors .
  • Cyclopentyl vs.
  • Amine Functionalization : Primary amines (e.g., in F-MBA ) are critical for salt formation and bioavailability, while secondary/tertiary amines (e.g., in kinase inhibitors ) often modulate target engagement.

Physicochemical Properties

  • Lipophilicity : The cyclopentyl-morpholine structure likely increases logP compared to phenyl-morpholine analogs, suggesting higher membrane permeability.
  • Solubility : Morpholine’s oxygen atom may enhance aqueous solubility, but the cyclopentyl group could counterbalance this effect .

Biological Activity

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine, also known as a morpholine-containing compound, has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a morpholine ring attached to a cyclopentyl group and an ethanamine moiety. Its molecular formula is C11H24N2OC_{11}H_{24}N_{2}O with a molecular weight of approximately 198.31 g/mol. The presence of the morpholine ring enhances its solubility and potential interactions with biological targets.

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine is believed to interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders, including depression and anxiety. The compound's ability to modulate enzyme activity indicates its role as a biochemical probe for studying enzyme mechanisms and protein interactions.

Enzyme Modulation

Research indicates that 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine can influence enzyme activities by binding to active sites, thereby altering enzymatic processes involved in different biological functions. For instance, studies have shown that it may exhibit inhibitory effects on monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain .

Antimicrobial Activity

Preliminary findings suggest that the compound may possess antimicrobial properties. It has been evaluated for its activity against various pathogens, including Mycobacterium tuberculosis. In one study, it demonstrated significant activity with a minimum inhibitory concentration (MIC) of 3.1 μM against M. tuberculosis, indicating its potential as an anti-tubercular agent .

Structure-Activity Relationship (SAR)

A series of structure-activity relationship studies have been conducted to understand how modifications to the compound's structure influence its biological activity. These studies indicate that specific substitutions on the morpholine or cyclopentyl groups can enhance binding affinity to target receptors or improve selectivity against certain enzymes .

CompoundTargetIC₅₀ (nM)Remarks
M3MAO-B21Superior activity compared to racemate
M1MAO-B26Strong inhibitory action
M4MAO-B35Effective against MAO-B with chiral modifications

Pharmacokinetics

Pharmacokinetic studies have shown variable absorption and clearance rates for different analogs of the compound. For example, one variant exhibited an area under the curve (AUC) of 2750 nM·h after oral administration, suggesting favorable bioavailability compared to others .

Potential Therapeutic Applications

The unique properties of 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine position it as a promising candidate for drug development in several therapeutic areas:

  • Neurological Disorders : Due to its interaction with serotonin and dopamine receptors, it may be beneficial in treating conditions like depression and anxiety.
  • Infectious Diseases : Its antimicrobial properties suggest potential use in combating bacterial infections, particularly tuberculosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.